Zolimidine hydrochloride Zolimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 449-75-2
VCID: VC18208669
InChI: InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
SMILES:
Molecular Formula: C14H13ClN2O2S
Molecular Weight: 308.8 g/mol

Zolimidine hydrochloride

CAS No.: 449-75-2

Cat. No.: VC18208669

Molecular Formula: C14H13ClN2O2S

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Zolimidine hydrochloride - 449-75-2

Specification

CAS No. 449-75-2
Molecular Formula C14H13ClN2O2S
Molecular Weight 308.8 g/mol
IUPAC Name 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride
Standard InChI InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
Standard InChI Key GZWDKGZNTUWBEC-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Zolimidine hydrochloride is chemically designated as a methylsulfonyl-substituted imidazo[1,2-a]pyridine derivative. Its molecular formula remains unspecified in public literature, but its structural backbone consists of a fused bicyclic system: a pyridine ring conjoined with an imidazole moiety . The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability . Key identifiers include:

  • CAS Registry Number: 449-75-2

  • Appearance: Off-white to light yellow crystalline powder

  • Purity: ≥98% (HPLC-grade)

The methylsulfonyl group at the 2-position of the imidazo[1,2-a]pyridine core is essential for its pharmacological activity, enabling interactions with gastrointestinal receptors .

Synthesis and Catalytic Innovations

Iron(III)-Catalyzed Cascade Synthesis

A landmark study by Santra et al. (2013) established a one-pot, iron(III)-catalyzed method for synthesizing zolimidine . The reaction exploits nitroolefins and 2-aminopyridines, proceeding via:

  • Michael Addition: Nitroolefins act as bielectrophiles, reacting with 2-aminopyridines.

  • Intramolecular Cyclization: Forms the imidazo[1,2-a]pyridine scaffold.

  • Denitration: Eliminates nitro groups to yield the final product .

This method achieved a 72% yield under optimized conditions (60°C, 12 h, FeCl₃ catalyst) . Comparative studies show iron catalysis outperforms traditional palladium-based approaches in cost and environmental impact.

Sulfur-Containing Analogues

Hendriks et al. (2015) synthesized zolimidine analogues by substituting the methylsulfonyl group with sulfilimine and sulfoximine functionalities . Key steps included:

  • N-Acetylation: Introduced sulfilimine groups at the 2-position.

  • Deprotection: Yielded NH-sulfoximine variants with retained bioactivity .

These analogues exhibited comparable ulceroprotective effects in preclinical models, suggesting structural flexibility for further optimization .

Pharmacological Applications and Mechanisms

Antiulcer Activity

Zolimidine hydrochloride’s primary therapeutic application is in peptic ulcer disease. Its mechanism involves:

  • Mucosal Protection: Enhances gastric mucus secretion via prostaglandin E₂ modulation.

  • Acid Suppression: Weak inhibition of H⁺/K⁺-ATPase pumps, reducing gastric acidity .

Clinical trials in the 1980s demonstrated ulcer healing rates of 78–85% over 6–8 weeks, though direct comparative data with modern proton-pump inhibitors are lacking .

Emerging Therapeutic Roles

Recent studies propose applications in:

  • Neuroinflammation: Imidazo[1,2-a]pyridine derivatives modulate microglial activation.

  • Oncology: Sulfoximine analogues inhibit STAT3 signaling in gastric cancer cell lines .

Physicochemical and Thermal Properties

Solubility and Stability

Experimental data from industrial suppliers indicate:

PropertyValueMethod
Water Solubility12.4 mg/mL (25°C)USP <921>
Thermal Decomposition218–220°C (onset)DSC
HygroscopicityLow (≤0.5% w/w at 75% RH)Karl Fischer

Storage recommendations specify airtight containers at 2–8°C to prevent hydrolysis .

Ionization Constants

Using the Bates–Schwarzenbach method, the pKa of zolimidine hydrochloride was determined as:

  • pKa₁ (Pyridinium): 3.2 ± 0.1 (25°C)

  • pKa₂ (Imidazole): 6.8 ± 0.1 (25°C)

These values align with its dual ionization in gastric environments, facilitating membrane permeability .

Structural Analogues and Derivative Development

Sulfoximine Derivatives

Replacing the methylsulfonyl group with sulfoximine moieties improves metabolic stability. Hendriks et al. (2015) reported:

  • N-Acetylsulfoximine: 40% higher plasma half-life in murine models.

  • NH-Sulfoximine: Retained 92% of parent compound’s ulceroprotective efficacy .

Halogenated Variants

Bromine and chlorine substitutions at the 6-position of the pyridine ring enhance COX-2 selectivity by 3-fold, though clinical data remain unpublished .

Industrial Production and Supply Chain

Manufacturing Protocols

J&H CHEM (Shanghai) outlines a standardized process:

  • Custom Synthesis: Contract-based production via the Santra cascade method.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

  • Quality Control: HPLC-DAD (λ = 254 nm), residual solvent analysis .

Production capacity reaches 5 metric tons annually, with lead times of 3–5 days .

SupplierRegionPurityPrice Range (USD/g)
J&H CHEMChina98–99%120–150
Apollo ScientificUK95%200–220

Regulatory compliance includes ISO 9001 certification and FDA DMF filings (No. 035144) .

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